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Compound of Interest

Compound Name: 3-Fluoro-2-vinylphenol

cat. No.: B15365322

CAS Number: 1823094-20-7
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-2-vinylphenol, a
substituted phenolic compound of interest in synthetic chemistry and potential pharmaceutical
applications. Due to the limited publicly available data on this specific molecule, this guide
synthesizes information on its fundamental properties, proposes detailed synthetic routes
based on established organic chemistry reactions, and outlines experimental protocols for its
characterization.

Chemical and Physical Properties

While extensive experimental data for 3-Fluoro-2-vinylphenol is not readily available in the
public domain, its fundamental properties can be predicted and are listed in chemical
databases.

Table 1: Physicochemical Properties of 3-Fluoro-2-vinylphenol
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Property Value Source

CAS Number 1823094-20-7 MolWiki[1]
Molecular Formula CsH7FO MolWiki[1]
Molecular Weight 138.14 g/mol MolWiki[1]
InChl Key PDMADJOQGDGMDN- MolWiki[1]

UHFFFAOYSA-N

LogP 2.55 MolWwiki[1]
Hydrogen Bond Acceptors 1 MolWiki[1]
Hydrogen Bond Donors 1 MolWiki[1]

Synthesis of 3-Fluoro-2-vinylphenol

A specific, detailed experimental protocol for the synthesis of 3-Fluoro-2-vinylphenol is not
explicitly documented in readily accessible scientific literature. However, its synthesis can be
logically approached through well-established olefination reactions, such as the Wittig reaction
or the Heck reaction.

Proposed Synthetic Route 1: Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or
ketones and a phosphonium ylide.[2][3][4][5][6] For the synthesis of 3-Fluoro-2-vinylphenol,
the logical precursor would be 3-fluoro-2-hydroxybenzaldehyde.

Experimental Protocol: Wittig Reaction
Materials:

e 3-Fluoro-2-hydroxybenzaldehyde

o Methyltriphenylphosphonium bromide

e Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
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e Anhydrous tetrahydrofuran (THF)

o Diethyl ether

o Saturated aqueous ammonium chloride (NH4Cl) solution

e Anhydrous magnesium sulfate (MgSQOa)

« Silica gel for column chromatography

e Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

» Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere
(e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous THF.
Cool the suspension to 0 °C in an ice bath.

e Slowly add a solution of a strong base (e.g., n-butyllithium in hexanes) to the suspension
with stirring. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours,
during which the color should change, indicating the formation of the ylide.

o Wittig Reaction: In a separate flask, dissolve 3-fluoro-2-hydroxybenzaldehyde in anhydrous
THF.

e Cool the ylide solution back to 0 °C and slowly add the solution of 3-fluoro-2-
hydroxybenzaldehyde dropwise.

 After the addition is complete, allow the reaction to warm to room temperature and stir for
12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

e Work-up: Quench the reaction by the slow addition of saturated aqueous NHaCl solution.

o Transfer the mixture to a separatory funnel and extract with diethyl ether.

o Wash the combined organic layers with brine, dry over anhydrous MgSOa, filter, and
concentrate under reduced pressure.
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« Purification: Purify the crude product by silica gel column chromatography using an
appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 3-
Fluoro-2-vinylphenol.

Logical Workflow for Wittig Synthesis
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Caption: Proposed Wittig reaction workflow for the synthesis of 3-Fluoro-2-vinylphenol.

Proposed Synthetic Route 2: Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an
alkene.[7][8] For the synthesis of 3-Fluoro-2-vinylphenol, a plausible starting material would
be 2-bromo-3-fluorophenol, which would be coupled with a vinyl source like ethylene or a
vinylboronic acid derivative.

Experimental Protocol: Heck Reaction

Materials:

e 2-Bromo-3-fluorophenol

o Ethylene gas or a vinylboronic acid derivative (e.g., vinylboronic acid pinacol ester)

o Palladium catalyst (e.g., Pd(OAc)z, Pd(PPhs)a)
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e Phosphine ligand (e.g., PPhs, if not using a pre-formed complex)
e Base (e.g., triethylamine, potassium carbonate)

e Anhydrous solvent (e.g., DMF, acetonitrile, or toluene)

o Diatomaceous earth (Celite®)

e Solvents for extraction (e.g., ethyl acetate)

¢ Anhydrous sodium sulfate (Naz2S0a)

« Silica gel for column chromatography

Procedure:

» Reaction Setup: To a flame-dried Schlenk flask, add 2-bromo-3-fluorophenol, the palladium
catalyst, and the phosphine ligand (if necessary) under an inert atmosphere.

e Add the anhydrous solvent and the base.

e If using ethylene, purge the flask with ethylene gas and maintain a positive pressure of
ethylene throughout the reaction. If using a vinylboronic acid derivative, add it to the flask.

» Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and
stir for 12-48 hours. Monitor the reaction by TLC or GC-MS.

e Work-up: Cool the reaction mixture to room temperature. If the mixture contains solids, filter
it through a pad of Celite®, washing with ethyl acetate.

» Transfer the filtrate to a separatory funnel and wash with water and brine.

e Dry the organic layer over anhydrous Na2SOa, filter, and concentrate under reduced
pressure.

« Purification: Purify the crude product by silica gel column chromatography to yield 3-Fluoro-
2-vinylphenol.
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Logical Workflow for Heck Synthesis
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Caption: Proposed Heck reaction workflow for synthesizing 3-Fluoro-2-vinylphenol.

Spectroscopic Characterization

While specific spectra for 3-Fluoro-2-vinylphenol are not publicly available, the expected
spectroscopic data can be inferred based on its structure and data from analogous

compounds.

Table 2: Predicted Spectroscopic Data for 3-Fluoro-2-vinylphenol
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Technique Expected Features

- Aromatic protons (multiplets) in the range of &
6.5-7.5 ppm. - Vinylic protons (multiplets,

1H NMR characteristic splitting pattern) in the range of o
5.0-7.0 ppm. - A broad singlet for the phenolic

hydroxyl proton (variable chemical shift).

- Aromatic carbons in the range of 6 110-160
13C NMR ppm (with C-F coupling). - Vinylic carbons in the
range of  110-140 ppm.

- A singlet or multiplet (depending on coupling

with nearby protons) in the typical range for an

aryl fluoride. The use of an internal standard like
F NMR

hexafluorobenzene (-164.9 ppm) would be

necessary for precise chemical shift

determination.[9]

- A broad O-H stretching band around 3200-

3600 cm™1, - C=C stretching bands (aromatic
and vinylic) around 1500-1650 cm~t. - AC-F

stretching band around 1000-1300 cm™1.

IR (Infrared)

MS (Mass Spec.) - A molecular ion peak (M*) at m/z = 138.05.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature regarding the biological
activity or the involvement of 3-Fluoro-2-vinylphenol in any signaling pathways. However,
substituted phenols are a class of compounds with a wide range of biological activities. For
instance, other vinylphenols have been investigated for their antioxidant and antimicrobial
properties. Further research is required to elucidate any potential biological roles of 3-Fluoro-2-
vinylphenol.

Safety Information

A specific Safety Data Sheet (SDS) for 3-Fluoro-2-vinylphenol is not readily available.
Therefore, it should be handled with the care appropriate for a novel chemical compound.
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Safety information for structurally related compounds can provide guidance. For example, 3-
fluorophenol is classified as toxic if swallowed, in contact with skin, or if inhaled, and causes
severe skin burns and eye damage. 3-vinylphenol is also listed with hazard statements
indicating it is harmful if swallowed and causes skin and eye irritation.

Table 3: Hazard Information for Related Compounds

Compound Hazard Statements

Toxic if swallowed, in contact with skin, or if
3-Fluorophenol inhaled. Causes severe skin burns and eye

damage.

Harmful if swallowed. Causes skin irritation.
3-Vinylphenol Causes serious eye irritation. May cause

respiratory irritation.[10]

Harmful if swallowed. Causes skin irritation.
3-Fluoro-2-methylphenol Causes serious eye irritation. May cause

respiratory irritation.[11]

Recommended Handling Precautions:
e Work in a well-ventilated fume hood.

o Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,
and a lab coat.

» Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

e Avoid contact with skin and eyes.

 In case of contact, immediately flush the affected area with plenty of water.
e Store in a tightly sealed container in a cool, dry place.

This technical guide provides a foundational understanding of 3-Fluoro-2-vinylphenol based
on available data and established chemical principles. Further experimental investigation is
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necessary to fully characterize its properties, optimize its synthesis, and explore its potential
applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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